molecular formula C13H16O3 B1595354 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 4136-26-9

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1595354
CAS No.: 4136-26-9
M. Wt: 220.26 g/mol
InChI Key: KYEDLQFODOWDRO-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is known for its unique structure, which includes a dihydroindenone core substituted with methoxy and methyl groups

Biochemical Analysis

Biochemical Properties

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Michael addition reactions with nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . These interactions suggest that this compound can form stable compounds with diverse nucleophiles, indicating its versatility in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit viral infections, such as bovine viral diarrhea virus . This indicates that the compound may have antiviral properties, which could be beneficial in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to participate in Michael addition reactions suggests that it can form covalent bonds with nucleophiles, thereby modifying the activity of target enzymes and proteins . This mechanism of action highlights the compound’s potential as a biochemical tool for studying enzyme functions and interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses might be more beneficial. For example, derivatives of this compound have shown cytotoxic effects against certain cancer cell lines, indicating its potential as an antineoplastic agent . It is crucial to determine the optimal dosage to minimize toxicity and maximize therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. The compound’s participation in Michael addition reactions suggests that it can be metabolized through conjugation with nucleophiles, leading to the formation of stable adducts . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

5,6-dimethoxy-3,3-dimethyl-2H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)7-10(14)8-5-11(15-3)12(16-4)6-9(8)13/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEDLQFODOWDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC(=C(C=C21)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194308
Record name z1-Indanone, 5,6-dimethoxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4136-26-9
Record name z1-Indanone, 5,6-dimethoxy-3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name z1-Indanone, 5,6-dimethoxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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